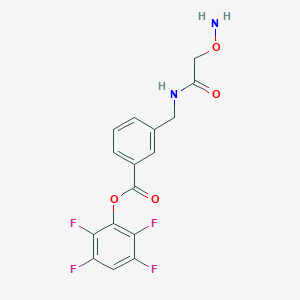

Oxyamine-amido-benzoate-TFP ester

Description

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[[(2-aminooxyacetyl)amino]methyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F4N2O4/c17-10-5-11(18)14(20)15(13(10)19)26-16(24)9-3-1-2-8(4-9)6-22-12(23)7-25-21/h1-5H,6-7,21H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQUJKPEFIUGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F)CNC(=O)CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

-

Synthesis of Boc-NH-O-(CH₂)₃-COOH

-

Amide Coupling with 4-Aminobenzoic Acid

-

Deprotection and TFP Ester Activation

Key Data Table

| Step | Reagent/Conditions | Time | Yield | Purity |

|---|---|---|---|---|

| 1 | Boc-NH-O⁻, K₂CO₃ | 12 hr | 72% | 95% |

| 2 | EDC/HOBt, DMF | 6 hr | 85% | 97% |

| 3 | TFA/DCM, then TFP/DIC | 5 hr | 90% | 98% |

Solid-Phase Synthesis Using Fmoc Chemistry

Protocol

Advantages

Direct Oximation of Pre-Activated Benzoate

Method

-

Synthesis of 4-Nitrobenzoyl Chloride :

-

Amide Formation with Hydroxylamine

-

Nitro Reduction and TFP Activation

Challenges

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 55% | 78% | 44% |

| Purity (HPLC) | >98% | >95% | 89% |

| Scalability | Multi-gram | Kilogram | Gram-scale |

| Key Advantage | High purity | No purification | Short route |

| Limitation | Multi-step | Specialized resin | Low yield |

Chemical Reactions Analysis

Types of Reactions

Oxyamine-amido-benzoate-TFP ester undergoes several types of chemical reactions, including:

Substitution Reactions: The TFP ester group is highly reactive and can be substituted by nucleophiles such as amines or thiols, forming stable amide or thioester bonds.

Hydrolysis: In aqueous conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Conjugation Reactions: The oxyamine group can react with aldehydes or ketones to form oxime linkages, which are stable and useful for bioconjugation applications.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and hydroxyl groups are common nucleophiles that react with the TFP ester.

Solvents: Organic solvents like dichloromethane, dimethylformamide, and acetonitrile are typically used.

Catalysts: Coupling agents such as DIC or N,N’-dicyclohexylcarbodiimide (DCC) are often employed to facilitate esterification.

Major Products

The major products formed from these reactions include amide-linked conjugates, thioester-linked conjugates, and oxime-linked conjugates, depending on the nucleophile used.

Scientific Research Applications

Oxyamine-amido-benzoate-TFP ester has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex molecules and in the modification of polymers.

Biology: The compound is employed in the labeling and modification of proteins, peptides, and nucleic acids.

Medicine: It plays a crucial role in the development of drug delivery systems and diagnostic agents.

Industry: The compound is used in the production of advanced materials and in surface modification processes.

Mechanism of Action

The mechanism by which Oxyamine-amido-benzoate-TFP ester exerts its effects involves the formation of stable covalent bonds with target molecules. The TFP ester group reacts with nucleophiles to form amide or thioester bonds, while the oxyamine group forms oxime linkages with carbonyl-containing compounds. These reactions are highly specific and efficient, making the compound a valuable tool for bioconjugation and molecular labeling.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis Challenges : While TFP esters are efficient, their synthesis requires anhydrous conditions and fluorinated reagents, increasing production costs .

- Hydrolysis Sensitivity : this compound’s reactivity necessitates strict pH control (pH 7–9) to prevent premature hydrolysis, unlike methyl esters, which are stable in aqueous media .

Q & A

Q. What structural and reactivity characteristics distinguish TFP esters (e.g., Oxyamine-amido-benzoate-TFP ester) from NHS esters in bioconjugation applications?

- Methodological Answer : TFP esters exhibit superior hydrolytic stability compared to NHS esters, particularly in alkaline aqueous media (pH 7.5–9.0). This stability arises from the electron-withdrawing tetrafluorophenol group, which slows hydrolysis and allows extended reaction times for amine conjugation. To validate this, researchers should: (i) Compare reaction kinetics at varying pH levels using UV-Vis spectroscopy to monitor ester hydrolysis rates. (ii) Conduct parallel conjugation experiments with NHS and TFP esters under identical conditions, quantifying yields via HPLC or mass spectrometry .

Q. How does pH influence the efficiency of this compound in labeling amine-containing biomolecules?

- Methodological Answer : The optimal pH range for TFP ester reactivity is 8.0–8.5. Below pH 7.5, protonation of amine groups reduces nucleophilicity, while above pH 9.0, ester hydrolysis dominates. To optimize: (i) Prepare a pH gradient (7.0–9.5) and measure conjugation efficiency using fluorometric assays or SDS-PAGE. (ii) Include a hydrolysis control (e.g., ester incubated without amines) to quantify non-specific hydrolysis .

Advanced Research Questions

Q. What experimental design strategies minimize variability in this compound conjugation efficiency across heterogeneous biological samples?

- Methodological Answer : Use factorial or Taguchi experimental designs to systematically evaluate critical parameters (e.g., pH, temperature, molar ratio). For example:

- Taguchi Method : Design an L9 orthogonal array testing three levels of pH (8.0, 8.5, 9.0), temperature (4°C, 25°C, 37°C), and ester-to-amine ratio (1:1, 2:1, 5:1). Analyze signal-to-noise ratios to identify optimal conditions .

- Validate results with secondary techniques (e.g., surface plasmon resonance for binding kinetics) to confirm reproducibility .

Q. How can researchers resolve contradictions in labeling efficiency data when using this compound across different protein substrates?

- Methodological Answer : Contradictions often arise from variations in protein surface accessibility or competing side reactions. To address this: (i) Perform site-specificity analysis using tryptic digest followed by LC-MS/MS to identify labeled lysine residues. (ii) Quantify free amine content pre- and post-conjugation via TNBS (2,4,6-trinitrobenzenesulfonic acid) assay to assess steric hindrance effects. (iii) Compare results with computational models (e.g., molecular docking) to correlate labeling efficiency with surface charge and solvent accessibility .

Q. What analytical techniques are critical for characterizing the stability and purity of this compound during storage?

- Methodological Answer : (i) HPLC with charged aerosol detection (CAD) to monitor ester degradation products under varying storage conditions (e.g., -20°C vs. 4°C). (ii) NMR spectroscopy (¹H and ¹⁹F) to confirm structural integrity and detect hydrolysis byproducts. (iii) Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to predict shelf-life using Arrhenius kinetics .

Data Analysis and Validation

Q. How should researchers statistically analyze conjugation efficiency data to ensure robustness?

- Methodological Answer : (i) Apply ANOVA to assess significance across experimental groups, followed by post-hoc tests (e.g., Tukey’s HSD) for pairwise comparisons. (ii) Calculate confidence intervals (95% CI) for replicate experiments to quantify uncertainty. (iii) Use Bland-Altman plots to evaluate agreement between technical replicates or analytical methods (e.g., fluorometry vs. mass spectrometry) .

Q. What steps mitigate systematic errors in quantifying this compound conjugation yields?

- Methodological Answer : (i) Normalize data to internal standards (e.g., stable isotope-labeled analogs) during LC-MS analysis. (ii) Perform recovery experiments by spiking known quantities of conjugated product into control matrices. (iii) Validate assays with orthogonal techniques (e.g., fluorescence correlation spectroscopy for low-abundance conjugates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.